

1,3,6,8-Pyrenetetrasulfonic acid chemical structure and properties

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Compound of Interest

Compound Name: 1,3,6,8-Pyrenetetrasulfonic acid

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An In-depth Technical Guide to 1,3,6,8-Pyrenetetrasulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6,8-Pyrenetetrasulfonic acid (PTSA) is a highly water-soluble, fluorescent aromatic compound. Due to its unique photophysical properties, it has garnered significant attention in various scientific and industrial fields. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its utility in research and development. The information is presented to be a valuable resource for professionals in drug development, cellular biology, and analytical chemistry.

Chemical Structure and Identification

PTSA is a derivative of pyrene, a polycyclic aromatic hydrocarbon, characterized by the presence of four sulfonic acid groups attached to the pyrene core at the 1, 3, 6, and 8 positions. These sulfonic acid groups are strong acids and are typically ionized at physiological pH, rendering the molecule highly soluble in aqueous solutions. The most commonly used form of this compound is its tetrasodium salt.

Figure 1: Chemical structure of 1,3,6,8-Pyrenetetrasulfonic acid.

Physicochemical Properties

The physicochemical properties of **1,3,6,8-pyrenetetrasulfonic acid** and its common tetrasodium salt are summarized in the tables below. These properties are crucial for its application as a fluorescent probe and tracer.

Table 1: General and Physical Properties

Property	1,3,6,8-Pyrenetetrasulfonic Acid	1,3,6,8-Pyrenetetrasulfonic Acid Tetrasodium Salt	Reference(s)
Molecular Formula	C ₁₆ H ₁₀ O ₁₂ S ₄	C ₁₆ H ₆ Na ₄ O ₁₂ S ₄	[1]
Molecular Weight	522.51 g/mol	610.43 g/mol (anhydrous basis)	[1]
CAS Number	6528-53-6	59572-10-0	[1]
Appearance	Water or Solvent Wet Solid	Light yellow to yellow-orange powder/crystals	[1]
Solubility	High in water	Soluble in water	[2]
pH	-	4.5 - 8.5 (for 10% solution)	
Stability	Stable under normal conditions	Stable under normal conditions.[3]	[3]

Table 2: Fluorescence Properties

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~375 nm in water	[4]
Emission Maximum (λ_{em})	~404 nm in water	[4]
Fluorescence Quantum Yield	Up to 0.64 in aqueous solution	[5]
Fluorescence Behavior	Emits blue light in acidic conditions and green light in basic environments. [5]	[5]

Experimental Protocols

Detailed methodologies for key experiments involving **1,3,6,8-pyrenetetrasulfonic acid** are provided below.

Synthesis of 1,3,6,8-Pyrenetetrasulfonic Acid Tetrasodium Salt

A one-step sulfonating reaction is a common and relatively eco-friendly method for the synthesis of PTSA.[\[2\]](#)[\[6\]](#)

Materials:

- Pyrene
- Fuming sulfuric acid (50%)
- Nitrobenzene
- Ice water
- Calcium hydroxide slurry
- Sodium carbonate
- n-Butanol

- Saturated sodium chloride solution

Procedure:

- Dissolve pyrene (1.01 g, 5 mmol) in nitrobenzene (20 mL).
- Slowly add 3.5 mL of 50% fuming sulfuric acid to the pyrene solution in batches while stirring at 30°C for 6 hours.^[6]
- Increase the temperature to 60°C and continue stirring at high speed for 12 hours until a greenish-yellow precipitate forms.^[6]
- Pour the reaction mixture into ice water.^[6]
- Neutralize the mixture by slowly adding calcium hydroxide slurry, followed by filtration.^[6]
- Add sodium carbonate to the filtrate.
- Extract the nitrobenzene completely from the mixture using n-butanol.^[6]
- The remaining aqueous layer is concentrated using a rotary evaporator at 60-80°C.^[6]
- The crude product is purified by recrystallization from a saturated sodium chloride solution to yield the final product as a yellow crystalline solid.^[6]

General Protocol for Intracellular pH Measurement

While a specific, detailed protocol for using PTSA for intracellular pH is not readily available, a general procedure can be adapted from protocols for similar pH-sensitive fluorescent dyes like HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid). The principle relies on loading the dye into the cells and measuring the ratio of fluorescence intensities at two different excitation or emission wavelengths, which is then correlated to pH using a calibration curve.

Materials:

- **1,3,6,8-Pyrenetetrasulfonic acid** tetrasodium salt
- Cell culture medium

- Phosphate-buffered saline (PBS)
- Calibration buffers of known pH (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5)
- Nigericin (a proton ionophore)
- Cultured cells on coverslips or in a microplate
- Fluorescence microscope or plate reader with appropriate filters

Procedure:

- Stock Solution Preparation: Prepare a stock solution of PTSA in sterile water or a suitable buffer.
- Cell Loading:
 - Culture cells to the desired confluency.
 - Remove the culture medium and wash the cells with PBS.
 - Incubate the cells with a working solution of PTSA in serum-free medium. The optimal concentration and incubation time need to be determined empirically for each cell type.
 - After incubation, wash the cells with PBS to remove the extracellular dye.
- Fluorescence Measurement:
 - Acquire fluorescence images or readings using two different excitation or emission wavelengths corresponding to the pH-sensitive spectral shifts of PTSA.
- Calibration:
 - To generate a pH calibration curve, treat the loaded cells with calibration buffers of known pH containing nigericin. Nigericin equilibrates the intracellular and extracellular pH.
 - Measure the fluorescence ratio at each pH value.
 - Plot the fluorescence ratio against the corresponding pH to create a calibration curve.

- Data Analysis:
 - Determine the fluorescence ratio of the experimental samples.
 - Use the calibration curve to convert the fluorescence ratios to intracellular pH values.

General Protocol for Lipase Activity Assay

PTSA can be used as a substrate for lipase activity studies.[5] A generic protocol for a fluorescence-based lipase assay using a pyrene-derivative substrate is outlined below. The principle is that the non-fluorescent or weakly fluorescent esterified pyrene derivative is hydrolyzed by lipase, releasing the highly fluorescent pyrene molecule.

Materials:

- **1,3,6,8-Pyrenetetrasulfonic acid**-based lipase substrate (requires synthesis of a suitable ester)
- Lipase enzyme solution (and a heat-inactivated control)
- Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the lipase)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

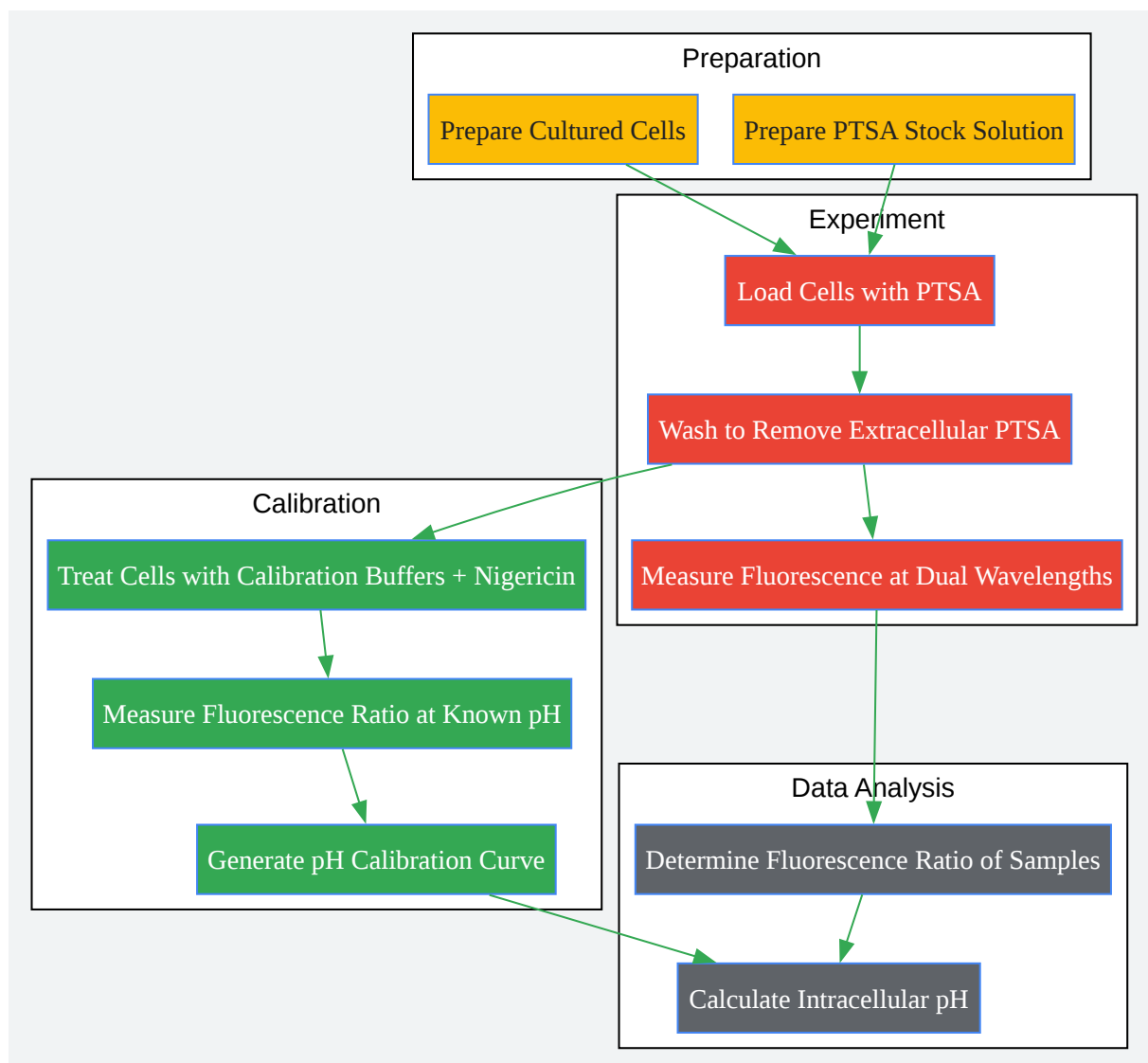
- Substrate Preparation: Prepare a stock solution of the PTSA-based lipase substrate in a suitable organic solvent and then dilute it in the assay buffer to the desired working concentration.
- Assay Setup:
 - Pipette the assay buffer into the wells of the microplate.
 - Add the lipase solution to the sample wells and an equal volume of buffer or heat-inactivated enzyme to the control wells.

- Reaction Initiation: Add the substrate solution to all wells to start the reaction.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the appropriate excitation and emission wavelengths for the released fluorescent product.
- Data Analysis:
 - Calculate the rate of the reaction (change in fluorescence per unit time) for both the sample and control wells.
 - Subtract the rate of the control from the sample to determine the lipase-specific activity.

Key Applications and Logical Workflows

Fluorescent pH Indicator

PTSA's pH-dependent fluorescence makes it a valuable tool for measuring pH in various environments, including intracellular compartments.^[5] In acidic conditions, it exhibits blue fluorescence, which shifts to green in more basic environments.^[5] This property allows for ratiometric pH measurements, providing more accurate results by minimizing the effects of probe concentration, photobleaching, and instrumental variations.



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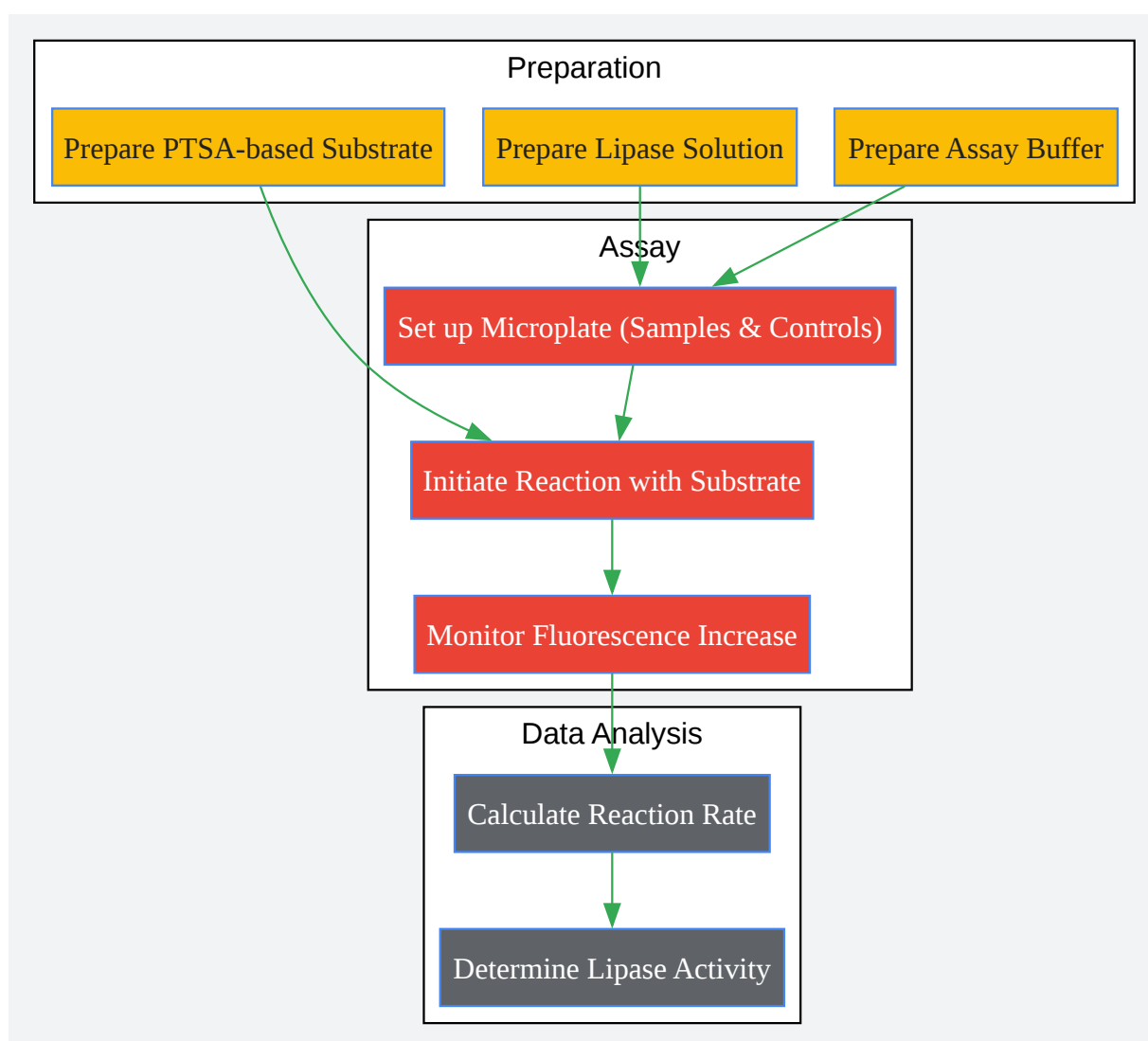
Figure 2: Workflow for Intracellular pH Measurement using PTSA.

Fluorescent Tracer

Due to its high water solubility, strong fluorescence, and stability, PTSA is widely used as a fluorescent tracer in various applications, including biological research for tracking and imaging purposes.[5]

Substrate for Enzyme Activity Assays

As mentioned, PTSA can serve as a substrate for lipase enzymes, enabling the study of their activity and function.[5]



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Figure 3: Workflow for a Fluorescent Lipase Activity Assay.

Biocompatibility and Toxicity

Limited specific toxicological data for **1,3,6,8-pyrenetetrasulfonic acid** is available in publicly accessible databases.[7][8] However, its high water solubility and the nature of sulfonic acid groups generally suggest lower toxicity compared to its parent hydrocarbon, pyrene. Some studies on sulfonated polymers suggest that sulfonation can improve biocompatibility.[2][9][10] As with any chemical, it should be handled with appropriate laboratory safety precautions. For in-vitro and in-vivo studies, it is crucial to perform specific toxicity and biocompatibility assessments for the intended application and cell or animal model.

Conclusion

1,3,6,8-Pyrenetetrasulfonic acid is a versatile and valuable tool for researchers in various fields, particularly in drug development and cell biology. Its strong, pH-sensitive fluorescence, high water solubility, and stability make it an excellent candidate for use as a fluorescent pH indicator and tracer. While detailed, standardized protocols for some of its more specialized research applications are still emerging, the foundational information and general methodologies provided in this guide offer a solid starting point for its integration into experimental workflows. Further research into its biocompatibility and potential interactions with cellular components will undoubtedly expand its utility in the future.

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